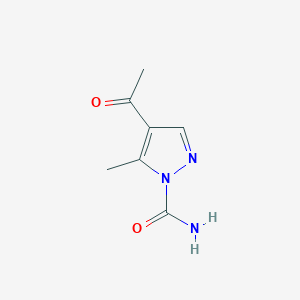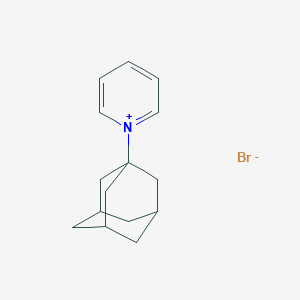
t-butyl N-acryloylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
T-butyl N-acryloylcarbamate, also known as Boc-NH-CH=CH-CO-O-tBu, is a chemical compound widely used in scientific research. It is a carbamate derivative that is often used as a protecting group for amines during peptide synthesis. T-butyl N-acryloylcarbamate is also used as a reagent in organic chemistry and biochemistry.
作用機序
T-butyl N-acryloylcarbamate acts as a protecting group for amines by forming a stable carbamate bond. The carbamate group is stable under mild conditions, but can be removed under acidic conditions. This allows for the isolation of the desired peptide product. T-butyl N-acryloylcarbamate can also be used as a reagent in organic chemistry and biochemistry. It can react with nucleophiles such as thiols and amines to form stable adducts.
Biochemical and Physiological Effects
T-butyl N-acryloylcarbamate does not have any known biochemical or physiological effects. It is a chemical reagent that is used in scientific research.
実験室実験の利点と制限
T-butyl N-acryloylcarbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile reagent that can be used in a variety of applications. However, it also has some limitations. T-butyl N-acryloylcarbamate can be difficult to remove from peptides, which can lead to impurities in the final product. It also requires acidic conditions to remove the carbamate group, which can be harsh for some peptides.
将来の方向性
There are several future directions for the use of t-butyl N-acryloylcarbamate in scientific research. One direction is the development of new protecting groups that are easier to remove and less harsh on peptides. Another direction is the use of t-butyl N-acryloylcarbamate in the modification of other biomolecules, such as lipids and carbohydrates. Finally, t-butyl N-acryloylcarbamate could be used in the development of new drugs and therapies for various diseases.
科学的研究の応用
T-butyl N-acryloylcarbamate has numerous applications in scientific research. It is commonly used as a protecting group for amines during peptide synthesis. The carbamate group can be removed under mild conditions, allowing for the isolation of the desired peptide product. T-butyl N-acryloylcarbamate is also used as a reagent in organic chemistry and biochemistry. It can be used to modify proteins, nucleic acids, and other biomolecules.
特性
CAS番号 |
103223-89-8 |
|---|---|
製品名 |
t-butyl N-acryloylcarbamate |
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC名 |
tert-butyl N-prop-2-enoylcarbamate |
InChI |
InChI=1S/C8H13NO3/c1-5-6(10)9-7(11)12-8(2,3)4/h5H,1H2,2-4H3,(H,9,10,11) |
InChIキー |
ZLJZBJSVDATEGJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=O)C=C |
正規SMILES |
CC(C)(C)OC(=O)NC(=O)C=C |
同義語 |
Carbamic acid, (1-oxo-2-propenyl)-, 1,1-dimethylethyl ester (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete]](/img/structure/B33587.png)
![9-Benzyl-7-(2-ethylsulfanylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B33588.png)




![(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B33600.png)



